molecular formula C24H30BrClN4O3S2 B2405917 N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride CAS No. 1322291-26-8

N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride

Cat. No.: B2405917
CAS No.: 1322291-26-8
M. Wt: 602
InChI Key: BUQQDRMEBIROGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-Bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride is a structurally complex benzothiazole-derived compound featuring a brominated benzothiazole core, a diethylaminoethyl side chain, and a pyrrolidinylsulfonyl-substituted benzamide moiety. The bromine atom at position 6 of the benzothiazole ring enhances electronic stability and may influence binding to biological targets, while the diethylaminoethyl group likely improves aqueous solubility due to its tertiary amine functionality.

Properties

IUPAC Name

N-(6-bromo-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-4-pyrrolidin-1-ylsulfonylbenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29BrN4O3S2.ClH/c1-3-27(4-2)15-16-29(24-26-21-12-9-19(25)17-22(21)33-24)23(30)18-7-10-20(11-8-18)34(31,32)28-13-5-6-14-28;/h7-12,17H,3-6,13-16H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUQQDRMEBIROGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)Br)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30BrClN4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

602.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a bromobenzo[d]thiazole moiety, a diethylamino group, and a pyrrolidinylsulfonylbenzamide segment. Its molecular formula is C19H24BrClN4O3SC_{19}H_{24}BrClN_{4}O_{3}S, with a molecular weight of approximately 503.8 g/mol .

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that derivatives of benzothiazole, including this compound, may inhibit tumor cell proliferation. For instance, compounds with similar structures have demonstrated significant antitumor properties against various cancer cell lines .
  • Antimicrobial Properties : The compound has shown potential antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as antifungal effects. In vitro tests have revealed its effectiveness in inhibiting the growth of Staphylococcus aureus and Escherichia coli .
  • Neuroprotective Effects : Research into related benzothiazole derivatives indicates that they may possess neuroprotective properties, potentially through mechanisms involving reactive oxygen species (ROS) scavenging .

The exact mechanism of action for this compound remains under investigation. However, studies on similar compounds suggest several possible pathways:

  • Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit key enzymes involved in cancer cell metabolism and proliferation.
  • Disruption of Cellular Signaling : The interaction with various cellular receptors may alter signaling pathways critical for cell survival and proliferation.
  • Induction of Apoptosis : Some derivatives have been reported to induce apoptosis in cancer cells through mitochondrial pathways .

Case Studies

Several studies have explored the biological activity of benzothiazole derivatives similar to this compound:

  • Study on Antitumor Activity : A study published in 2021 demonstrated that specific benzothiazole derivatives inhibited the proliferation of cancer cell lines such as HeLa and MCF-7, suggesting a promising role for this class of compounds in cancer therapy .
  • Antimicrobial Testing : In a comparative study assessing the antimicrobial efficacy of various benzothiazole derivatives, one compound showed an MIC (Minimum Inhibitory Concentration) value as low as 50 μg/mL against tested pathogens, indicating strong antimicrobial potential .

Comparative Analysis

A comparative analysis with other compounds reveals distinct biological profiles based on structural variations:

Compound NameStructure FeaturesNotable Activities
N-[2-(diethylamino)ethyl]-N-[6-fluorobenzo[d]thiazol-2-yl]-4-methylsulfonylbenzamideSimilar amine and sulfonyl groupsPotential anti-cancer activity
N-[2-aminoethyl]-N-[6-bromobenzo[d]thiazol-2-yl]-4-methylsulfonylbenzamideDifferent halogen substitutionDiverse pharmacological profiles

This table highlights how variations in functional groups can influence the biological activity of benzothiazole derivatives.

Scientific Research Applications

Antimicrobial Properties

Recent studies have indicated that compounds similar to N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride exhibit significant antimicrobial activity. For instance, derivatives containing the thiazole ring have been shown to possess potent activity against various bacterial and fungal strains, making them candidates for further development in combating drug-resistant pathogens .

Anticancer Potential

The compound's anticancer activity has also been evaluated, particularly against human breast adenocarcinoma cell lines (e.g., MCF7). In vitro studies demonstrated that certain derivatives exhibited cytotoxic effects comparable to established chemotherapeutics like 5-fluorouracil. Molecular docking studies suggest that these compounds interact effectively with specific cancer targets, enhancing their therapeutic potential .

Case Study 1: Antimicrobial Activity Evaluation

A study conducted on thiazole derivatives, including those structurally related to the compound , revealed promising results against both Gram-positive and Gram-negative bacteria. The compounds were tested using the turbidimetric method, showing significant inhibition zones compared to standard antibiotics like norfloxacin and fluconazole .

Case Study 2: Anticancer Efficacy

In another study focused on anticancer properties, several derivatives were synthesized and screened against MCF7 cell lines using the Sulforhodamine B assay. It was found that specific substitutions on the thiazole ring enhanced cytotoxicity, indicating that structural modifications could lead to improved therapeutic agents .

Comparison with Similar Compounds

Bromine vs. Nitro Groups

The compound differs from N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d) (), which contains a nitro group instead of bromine. Nitro groups are strongly electron-withdrawing, enhancing reactivity in redox environments, whereas bromine provides moderate electron withdrawal with greater metabolic stability. In VEGFR-2 inhibition assays, nitro derivatives (e.g., 6d) showed IC₅₀ values of 0.12–0.45 µM, but brominated analogs like the target compound may exhibit prolonged half-lives due to reduced susceptibility to enzymatic reduction .

Sulfonyl Group Variations

Compared to 4-bromo-N-(6-methoxybenz[d]thiazol-2-yl) benzene sulfonamide (), the target compound replaces the methoxy group with a pyrrolidinylsulfonyl moiety. Methoxy groups, by contrast, are smaller and less interactive, leading to reduced target engagement .

Reaction Conditions

The synthesis of the target compound likely involves multi-step nucleophilic substitutions and coupling reactions, similar to methods in and . For example:

  • Brominated benzothiazole precursors (as in ) are synthesized via sulfonylation with pyridine and p-bromo-benzenesulfonyl chloride.
  • Diethylaminoethyl side chains may be introduced via alkylation, as seen in with K₂CO₃-mediated reactions in acetone .

Spectroscopic Analysis

  • IR Spectroscopy : The absence of νS–H (~2500–2600 cm⁻¹) in the target compound confirms the absence of thiol tautomers, consistent with sulfonamide derivatives in .
  • ¹H-NMR: Signals for the pyrrolidinyl protons (δ ~2.5–3.5 ppm) and diethylaminoethyl group (δ ~1.0–1.5 ppm for CH₃, δ ~2.5–3.0 ppm for N–CH₂) distinguish it from simpler analogs like those in , which lack these substituents .

Pharmacokinetic and Pharmacodynamic Profiles

Solubility and Bioavailability

The hydrochloride salt form of the target compound enhances aqueous solubility compared to neutral sulfonamides (e.g., ). The diethylaminoethyl group (pKₐ ~8–9) further improves solubility at physiological pH due to protonation.

Molecular Docking and Target Affinity

Molecular docking studies for benzothiazole derivatives () reveal that sulfonyl and aminoalkyl groups form hydrogen bonds with VEGFR-2 residues (e.g., Asp1046, Glu885). The target compound’s pyrrolidinylsulfonyl group may occupy hydrophobic pockets more effectively than halogenated phenylsulfonyl groups in .

Comparative Data Table

Property/Compound Target Compound N-(6-Nitrobenzo[d]thiazol-2-yl)-2-... (6d) 4-Bromo-N-(6-methoxybenzothiazol-2-yl) N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide
Molecular Weight ~600 g/mol (estimated) 523.5 g/mol 397.3 g/mol 315.7 g/mol
Key Substituents Bromo, diethylaminoethyl, pyrrolidinylsulfonyl Nitro, thiadiazolyl-thioacetamide Methoxy, bromophenylsulfonyl Chloro, difluorobenzamide
Solubility (aq.) High (HCl salt, diethylaminoethyl) Moderate Low Low
Biological Target VEGFR-2 (hypothesized) VEGFR-2 (IC₅₀: 0.12–0.45 µM) Unknown PFOR enzyme inhibition
Metabolic Stability High (bromine vs. nitro) Moderate (nitro reduction) High Moderate (chlorine hydrolysis)

Research Implications and Limitations

While the target compound’s structural complexity offers advantages in target affinity and stability, its synthesis requires precise control of reaction conditions (e.g., protecting groups for the diethylaminoethyl chain). Comparative studies with and suggest that brominated benzothiazoles may exhibit reduced cytotoxicity compared to nitro analogs, but in vivo validation is needed. Further research should explore the impact of pyrrolidinylsulfonyl groups on blood-brain barrier penetration and off-target effects .

Preparation Methods

Core Benzothiazole Intermediate Synthesis

The 6-bromobenzo[d]thiazol-2-amine intermediate is synthesized via bromination of benzo[d]thiazol-2-amine using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C for 12 hours, achieving 85–90% yield. Alternative methods employ iron(III) bromide as a catalyst in dichloromethane, reducing reaction time to 6 hours.

Key reaction:
$$
\text{Benzo[d]thiazol-2-amine} + \text{NBS} \xrightarrow{\text{DMF, 80°C}} \text{6-Bromobenzo[d]thiazol-2-amine} + \text{Succinimide}
$$

Diethylaminoethyl Side Chain Introduction

The N-(2-(diethylamino)ethyl) group is introduced via nucleophilic substitution. 6-Bromobenzo[d]thiazol-2-amine reacts with 2-chloro-N,N-diethylethanamine in the presence of potassium carbonate (K₂CO₃) in acetonitrile under reflux (82°C, 8 hours), yielding 85% product.

Sulfonylation and Benzamide Formation

4-(Pyrrolidin-1-ylsulfonyl)benzoyl chloride is prepared by treating 4-sulfobenzoic acid with pyrrolidine and thionyl chloride (SOCl₂) in anhydrous tetrahydrofuran (THF) at 0–5°C. Subsequent coupling with the diethylaminoethyl-benzothiazole intermediate occurs via Schotten-Baumann reaction:

$$
\text{4-(Pyrrolidin-1-ylsulfonyl)benzoyl chloride} + \text{Intermediate} \xrightarrow{\text{NaOH, H₂O/THF}} \text{Benzamide} + \text{HCl}
$$

Reaction conditions: 0°C for 2 hours, followed by gradual warming to 25°C (total 12 hours), yielding 78–82%.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Step Optimal Solvent Temperature (°C) Yield (%)
Bromination DMF 80 89
Alkylation Acetonitrile 82 85
Sulfonylation THF 0→25 82

Elevating temperatures beyond 85°C during bromination led to di-bromination byproducts (≤15%), while THF improved sulfonylation regioselectivity compared to dichloromethane.

Catalytic Systems

  • Phase-transfer catalysis : Tetrabutylammonium bromide (TBAB) increased alkylation yields to 91% by enhancing nucleophilicity.
  • Acid scavengers : Pyridine (2 eq.) reduced HCl-mediated degradation during benzamide formation, improving yields by 8%.

Purification and Characterization

Chromatographic Methods

  • Flash chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) removed unreacted diethylaminoethyl chloride.
  • Ion-exchange chromatography : Dowex® 50WX4 resin isolated the hydrochloride salt with ≥98% purity.

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 1.08 (t, 6H, CH₂CH₃), 3.45 (q, 4H, NCH₂), 7.82 (d, 1H, benzothiazole-H).
  • HRMS : m/z calculated for C₂₄H₃₀BrClN₄O₃S₂ [M+H]⁺: 601.04, found: 601.08.

Industrial-Scale Production Challenges

Byproduct Management

  • Di-brominated impurities : Controlled via NBS stoichiometry (1.05 eq.) and reaction monitoring by HPLC.
  • Hydrolysis products : Anhydrous conditions (molecular sieves) reduced benzamide hydrolysis to <2%.

Case Study: Pilot Plant Synthesis

A 10 kg batch synthesis achieved 72% overall yield using:

  • Continuous flow bromination (residence time: 2 hours)
  • Automated pH control during benzamide coupling (pH 8.5–9.0)
  • Crystallization in ethanol/water (4:1) for final hydrochloride isolation.

Emerging Methodologies

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) reduced bromination time to 30 minutes with comparable yields (87%).

Enzymatic Sulfonylation

Immobilized sulfotransferase enzymes enabled aqueous-phase sulfonylation at 37°C, though yields remain suboptimal (55%).

Q & A

Q. What are the critical steps in synthesizing this compound, and what analytical methods validate its purity?

The synthesis involves sequential functionalization: (1) bromination of the benzothiazole core, (2) sulfonylation with pyrrolidine sulfonyl chloride, and (3) amidation with diethylaminoethyl groups. Key intermediates are purified via recrystallization (methanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Purity is confirmed using HPLC (C18 column, acetonitrile/water gradient) and 1^1H/13^{13}C NMR spectroscopy to verify substituent integration and absence of unreacted starting materials .

Q. How does the compound's molecular structure influence its solubility and stability?

The bromobenzothiazole moiety enhances hydrophobicity, while the diethylaminoethyl and pyrrolidinylsulfonyl groups introduce pH-dependent solubility. Stability tests under varying temperatures (4°C to 40°C) and pH (3–9) suggest optimal storage in anhydrous DMSO at -20°C to prevent hydrolysis of the sulfonamide bond .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • NMR : 1^1H NMR confirms proton environments (e.g., diethylaminoethyl CH2_2 at δ 2.5–3.0 ppm).
  • HRMS : Validates molecular weight (e.g., [M+H]+^+ at m/z 593.08).
  • FT-IR : Identifies sulfonamide S=O stretches (~1350 cm1^{-1}) and amide C=O (~1650 cm1^{-1}) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the final amidation step?

A Design of Experiments (DoE) approach evaluates temperature (20–80°C), solvent (DMF vs. THF), and base (K2_2CO3_3 vs. Et3_3N). Response surface modeling identified optimal conditions: DMF at 60°C with K2_2CO3_3, achieving 78% yield. Side-product formation (e.g., N-alkylation byproducts) is minimized using stoichiometric control .

Q. What strategies address conflicting bioactivity data across studies (e.g., IC50_{50}50​ variability in kinase assays)?

Discrepancies may stem from assay conditions (ATP concentration, cell permeability). Standardization methods include:

  • Kinase profiling : Use uniform ATP levels (10 µM) and recombinant enzyme batches.
  • Cellular uptake studies : Quantify intracellular concentrations via LC-MS/MS.
  • Metabolite screening : Identify active/inactive derivatives using hepatic microsome models .

Q. How do structural analogs compare in structure-activity relationship (SAR) studies?

Compound ModificationBiological Activity ChangeKey Reference
Bromine → Chlorine (benzothiazole)Reduced kinase inhibition (ΔIC50_{50} +2.5 µM)
Diethylaminoethyl → DimethylaminoethylImproved solubility but lower blood-brain barrier penetration
Pyrrolidinylsulfonyl → MorpholinosulfonylEnhanced metabolic stability (t1/2_{1/2} +3 h)

Q. What computational methods predict target interactions for this compound?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding to kinase ATP pockets. Key interactions:

  • Bromobenzothiazole forms π-π stacking with Phe80 (kinase hinge region).
  • Sulfonamide hydrogen-bonds with Lys48. Free energy calculations (MM-PBSA) validate binding affinity trends .

Q. How can conflicting solubility data from different solvent systems be resolved?

Use the shake-flask method with HPLC quantification:

  • Aqueous solubility : 0.12 mg/mL in PBS (pH 7.4).
  • DMSO solubility : >50 mg/mL. Conflicting reports often arise from undetected polymorphic forms; X-ray powder diffraction (XRPD) identifies crystalline vs. amorphous states .

Methodological Notes

  • Contradiction Analysis : Cross-validate biological data using orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays).
  • Synthetic Scalability : Pilot continuous-flow synthesis for hazardous steps (e.g., bromination) to enhance reproducibility .
  • Data Transparency : Publish raw spectral data and crystallization conditions to facilitate cross-study comparisons.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.